(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol is a chiral organic compound featuring a benzofuran ring fused with an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol may involve:
Continuous Flow Synthesis: Enhances efficiency and scalability.
Biocatalysis: Utilizes enzymes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, tetrahydrofuran, methanol.
Major Products
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of 2,3-dihydrobenzofuran-4-ylmethanol.
Substitution: Formation of derivatives with functional groups like halides, amines, or ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker Development: Used in the development of diagnostic tools.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway.
Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol: The enantiomer of the compound with different biological activity.
4-Hydroxy-2,3-dihydrobenzofuran: Lacks the ethane-1,2-diol moiety.
Benzofuran-4-carboxylic acid: Contains a carboxylic acid group instead of the diol.
Uniqueness
Chirality: The (S)-enantiomer exhibits unique biological activity compared to the ®-enantiomer.
Functional Groups: The presence of both a benzofuran ring and an ethane-1,2-diol moiety provides distinct reactivity and interaction profiles.
Properties
CAS No. |
256472-68-1 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1-benzofuran-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O3/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3,9,11-12H,4-6H2/t9-/m1/s1 |
InChI Key |
GISHMZNHTLGCGK-SECBINFHSA-N |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H](CO)O |
Canonical SMILES |
C1COC2=CC=CC(=C21)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.